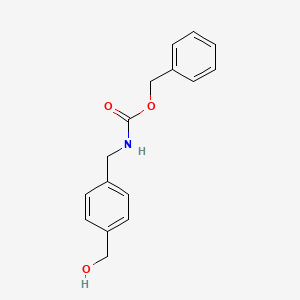

Benzyl 4-(hydroxymethyl)benzylcarbamate

Vue d'ensemble

Description

Benzyl 4-(hydroxymethyl)benzylcarbamate is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate .

Synthesis Analysis

While specific synthesis methods for Benzyl 4-(hydroxymethyl)benzylcarbamate were not found in the search results, it’s likely that it could be synthesized through a series of organic reactions involving benzyl carbamate and formaldehyde .Molecular Structure Analysis

The molecular structure of Benzyl 4-(hydroxymethyl)benzylcarbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a hydroxymethyl group . The molecular weight of this compound is approximately 271.31 g/mol .Applications De Recherche Scientifique

- Benzyl 4-(hydroxymethyl)benzylcarbamate can be involved in the carbamate reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate .

- The reaction was investigated using in-situ FT-IR as the main tool .

- The reaction kinetics were studied, and the activation energies were calculated to be 46.4 kJ mol 1, 35.2 kJ mol 1 and 41.5 kJ mol 1 for the induction, phenolic and alcoholic phases, respectively .

- Hydroxymethyl derivatives from biological agents, like Benzyl 4-(hydroxymethyl)benzylcarbamate, can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .

- The review discusses different applications of hydroxymethyl derived from biological agents .

- Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .

- This method is considered efficient and convenient .

- The same method mentioned in agrochemicals can be applied in the field of dyestuff .

- The conversion of benzyl carbamates to amides can be beneficial in this field .

- Benzyl carbamates are used in the synthesis of polyesters .

- They are also used as protecting groups for amines .

Chemical Engineering

Pharmaceuticals

Agrochemicals

Dyestuff

Organic Synthesis

Polyurethane Production

- Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .

- After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

- Benzyl carbamate can be used as an aminomethylating reagent for Mannich reactions of titanium enolates .

Synthesis of Primary Amines

Aminomethylating Reagent

Chemical Supplier

- Benzyl carbamate can be used in the synthesis of diphenyl carbonate .

- Diphenyl carbonate is a crucial intermediate in the production of polycarbonates .

- Benzyl carbamate can be used in the production of benzyl chloride .

- Benzyl chloride is a useful reagent in the synthesis of other organic compounds .

Synthesis of Diphenyl Carbonate

Production of Benzyl Chloride

Synthesis of Benzyl Mercaptan

Safety And Hazards

Benzyl 4-(hydroxymethyl)benzylcarbamate is classified as having acute toxicity when ingested, causing skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .

Propriétés

IUPAC Name |

benzyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAPFJMDICHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(hydroxymethyl)benzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)

![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)

![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)